(4-Anilinophenyl)methanol
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Overview
Description
4-(Hydroxymethyl)phenylphenylamine is an organic compound with the molecular formula C13H13NO. It is characterized by a phenyl group attached to a phenylamine, with a hydroxymethyl group (-CH2OH) on the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenylphenylamine typically involves the reaction of 4-nitrobenzyl alcohol with aniline under reducing conditions. The process can be summarized as follows:
Nitration: Benzyl alcohol is nitrated to form 4-nitrobenzyl alcohol.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of 4-(Hydroxymethyl)phenylphenylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)phenylphenylamine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(Carboxymethyl)phenylphenylamine.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of 4-(Hydroxymethyl)phenylphenylamine.
Scientific Research Applications
4-(Hydroxymethyl)phenylphenylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)phenylphenylamine involves its interaction with various molecular targets. The hydroxymethyl group enhances its solubility and reactivity, allowing it to participate in diverse chemical reactions. It can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenylamine: Lacks the additional phenyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of an amine group, leading to different chemical properties.
4-(Hydroxymethyl)phenylmethanol:
Uniqueness
4-(Hydroxymethyl)phenylphenylamine is unique due to its combination of a hydroxymethyl group and a phenylamine structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
53044-23-8 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-anilinophenyl)methanol |
InChI |
InChI=1S/C13H13NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,14-15H,10H2 |
InChI Key |
AYCBYUAUDKNICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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